

# Application Note: Quantification of Tipranavir in Human Plasma using HPLC-UV

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## **Abstract**

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Tipranavir** in human plasma. The described protocol is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving **Tipranavir**. The method utilizes a simple and efficient sample preparation technique, followed by chromatographic separation on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation parameters, and a clear workflow diagram to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

## Introduction

**Tipranavir** (TPV) is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring the plasma concentration of **Tipranavir** is essential to ensure therapeutic efficacy and minimize potential toxicity. This application note presents a validated HPLC-UV method for the accurate quantification of **Tipranavir** in human plasma samples, suitable for a clinical research setting.

# **Experimental Workflow**





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### References

- 1. 2024.sci-hub.box [2024.sci-hub.box]
- To cite this document: BenchChem. [Application Note: Quantification of Tipranavir in Human Plasma using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684565#hplc-method-for-quantification-of-tipranavir-in-plasma-samples]

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